molecular formula C13H9NO3 B6386666 6-(2-Formylphenyl)picolinic acid CAS No. 566198-43-4

6-(2-Formylphenyl)picolinic acid

Cat. No.: B6386666
CAS No.: 566198-43-4
M. Wt: 227.21 g/mol
InChI Key: LDUVEWOXDSYCRQ-UHFFFAOYSA-N
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Description

6-(2-Formylphenyl)picolinic acid is an organic compound with the molecular formula C13H9NO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound features a formyl group attached to a phenyl ring, which is in turn connected to the picolinic acid moiety. The presence of both the formyl and carboxylic acid groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Formylphenyl)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid.

    Formylation: The formyl group is introduced to the phenyl ring through a formylation reaction, often using reagents like formic acid or formyl chloride under acidic conditions.

    Coupling Reaction: The formylated phenyl ring is then coupled with the picolinic acid moiety using a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Formylation: Using industrial-grade formylating agents and catalysts to achieve high yield and purity.

    Purification: The crude product is purified through crystallization or chromatography to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Formylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: 6-(2-Carboxyphenyl)picolinic acid.

    Reduction: 6-(2-Hydroxyphenyl)picolinic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(2-Formylphenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential role in biological systems, particularly in metal ion chelation.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Formylphenyl)picolinic acid involves its ability to chelate metal ions. The compound can form stable complexes with metal ions through its carboxylic acid and formyl groups. These complexes can interact with biological molecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific metal ion and biological context.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, which lacks the formyl group.

    Nicotinic Acid: An isomer with the carboxyl group at the 3-position.

    Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.

Uniqueness

6-(2-Formylphenyl)picolinic acid is unique due to the presence of both the formyl and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and related fields.

Properties

IUPAC Name

6-(2-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-12(14-11)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUVEWOXDSYCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259696
Record name 6-(2-Formylphenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566198-43-4
Record name 6-(2-Formylphenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566198-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Formylphenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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